![molecular formula C17H19NO3 B1444850 N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide CAS No. 1354940-68-3](/img/structure/B1444850.png)
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide
Overview
Description
Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to understand molecular structures and interactions. The crystal structure of a related compound, 5,7-bis(2-hydroxyethoxy)-2-phenyl-4H-chromen-4-one, was determined to study the dihedral angles and molecular conformations . This type of analysis is crucial for designing drugs and understanding their interactions with biological targets.
Solubility Improvement
Researchers have synthesized derivatives of the compound to improve solubility, which is a significant challenge in drug formulation. By modifying the hydroxyethoxy group, they aim to enhance the bioavailability of pharmaceutical compounds .
Building Block for Polyaza-crown Compounds
The compound serves as a building block in the synthesis of polyaza-crown ethers. These macrocyclic compounds have applications in host-guest chemistry, where they can selectively bind ions or molecules, useful in separation processes and sensor technologies .
Organic Synthesis
In organic synthesis, the compound is used to create various derivatives that can lead to the development of new materials or pharmaceuticals. It’s a versatile intermediate that can undergo further chemical transformations .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used as standards or reagents. For example, its precise molecular weight and structure make it suitable for use in mass spectrometry calibration .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-4-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-11-13-21-12-10-18-17(20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,19H,10-13H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGDNYYUEGKEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186600 | |
Record name | [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide | |
CAS RN |
1354940-68-3 | |
Record name | [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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